Azilsartan medoxomil

Catalog No.
S520319
CAS No.
863031-21-4
M.F
C30H24N4O8
M. Wt
568.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azilsartan medoxomil

CAS Number

863031-21-4

Product Name

Azilsartan medoxomil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C30H24N4O8

Molecular Weight

568.5 g/mol

InChI

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)

InChI Key

QJFSABGVXDWMIW-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C

solubility

<1 mg/mL

Synonyms

AZILSARTAN MEDOXOMIL; 863031-21-4; Edarbi; Azilsartan (medoxomil); TAK 491; UNII-LL0G25K7I2

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C

Hypertension Management:

  • Superiority over other ARBs: Studies have shown AZM to be more effective than other ARBs like valsartan, olmesartan, and candesartan in lowering 24-hour ambulatory blood pressure (ABPM) in patients with hypertension. [Source: ]
  • Combination therapy: AZM demonstrates promising results when combined with other antihypertensive medications like amlodipine and chlorthalidone, potentially offering improved blood pressure control with reduced side effects. [Source: ]
  • Efficacy in specific populations: Research suggests AZM's effectiveness in patients with different severities of hypertension, including those with diabetes and renal impairment. [Source: ]

Cardiovascular Protection:

  • Beyond blood pressure control: While primarily focusing on blood pressure management, some studies suggest AZM might offer additional cardiovascular benefits. Ongoing research investigates its potential role in reducing the risk of heart attacks, stroke, and other cardiovascular events. [Source: ]
  • Impact on vascular function: Early research indicates AZM's potential to improve endothelial function, a crucial factor in cardiovascular health, though further studies are needed to confirm these findings. [Source: ]

Other Potential Applications:

  • Chronic kidney disease (CKD): Limited studies suggest AZM might help prevent kidney function decline in patients with CKD, but more research is needed to establish its efficacy and safety in this context.
  • Diabetic nephropathy: Early research suggests AZM might offer potential benefits in managing diabetic nephropathy, a complication of diabetes affecting the kidneys, but larger studies are necessary to confirm these findings. [Source: ]

Azilsartan medoxomil is an antihypertensive medication used primarily for the treatment of high blood pressure. It functions as a prodrug, which is converted into its active form, azilsartan, through hydrolysis in the gastrointestinal tract. Azilsartan selectively antagonizes the angiotensin II type 1 receptor (AT1), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key hormone involved in regulating blood pressure and fluid balance . The chemical formula for azilsartan medoxomil is C30H24N4O8, and it has a molar mass of approximately 568.53 g/mol .

Azilsartan, the active metabolite of azilsartan medoxomil, works by blocking the angiotensin II receptor. Angiotensin II is a hormone that causes blood vessels to constrict, leading to increased blood pressure []. By preventing angiotensin II from binding to its receptor, azilsartan allows blood vessels to relax and lowers blood pressure [].

Azilsartan medoxomil undergoes hydrolysis to yield azilsartan, facilitated by esterases present in the gastrointestinal tract. The primary reaction can be summarized as follows:

Azilsartan medoxomil+EsteraseAzilsartan+Medoxomil\text{Azilsartan medoxomil}+\text{Esterase}\rightarrow \text{Azilsartan}+\text{Medoxomil}

The hydrolysis leads to the formation of two main inactive metabolites: metabolite M-I (formed via decarboxylation) and metabolite M-II (formed via O-dealkylation) during hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 .

Azilsartan exhibits potent biological activity as an angiotensin II receptor antagonist. Its mechanism of action involves blocking the binding of angiotensin II to AT1 receptors located in various tissues, which results in vasodilation and decreased blood pressure. Azilsartan has been shown to effectively lower blood pressure in a dose-dependent manner, with significant effects observed within hours of administration . The drug's affinity for the AT1 receptor is over 10,000 times greater than for the AT2 receptor, contributing to its efficacy and safety profile .

The synthesis of azilsartan medoxomil involves several steps, including the reaction of hydroxylamine hydrochloride with specific precursors such as 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy benzimidazole-7-carboxylate. This multi-step synthetic route ensures the formation of the desired ester compound that exhibits enhanced lipophilicity compared to its active form . The detailed synthesis pathway includes:

  • Formation of the benzimidazole derivative.
  • Reaction with hydroxylamine to introduce the necessary functional groups.
  • Esterification to produce azilsartan medoxomil.

Azilsartan medoxomil is primarily used for managing essential hypertension in adults. It is marketed under various brand names, including Edarbi and Azilva. The drug's effectiveness in lowering blood pressure makes it a valuable option for patients who may not respond adequately to other antihypertensive agents. Additionally, it does not require dosage adjustments for patients with renal or hepatic dysfunction .

Clinical studies have indicated minimal significant drug interactions involving azilsartan medoxomil. While it is not recommended to combine it with lithium due to potential increases in serum lithium concentrations, other combinations such as amlodipine or antacids have shown no clinically significant interactions . Azilsartan medoxomil is not a substrate for P-glycoprotein and has low permeability characteristics, which further reduces potential interaction risks during co-administration with other medications .

Azilsartan medoxomil belongs to a class of medications known as angiotensin II receptor antagonists (ARBs). Other notable compounds in this category include:

Compound NameChemical FormulaUnique Features
LosartanC22H22N6OFirst ARB developed; metabolized to an active form
ValsartanC24H29N5O3Used for heart failure; longer half-life than losartan
OlmesartanC25H28N6O6Has a unique side chain that enhances bioavailability
TelmisartanC33H30N4O5Longer duration of action; also used for cardiovascular risk reduction

Uniqueness of Azilsartan Medoxomil:

  • Higher Affinity: Azilsartan has a significantly higher affinity for AT1 receptors compared to other ARBs.
  • Longer Duration: It dissociates from AT1 receptors more slowly than many other ARBs, resulting in prolonged antihypertensive effects.
  • Prodrug Advantage: As a prodrug, azilsartan medoxomil offers improved absorption and bioavailability compared to some direct ARBs.

The inverse agonist activity of azilsartan arises from its capacity to stabilize the AT₁ receptor in an inactive conformation, suppressing basal signaling through the Gq/11 pathway. Structural studies of the AT₁ receptor complexed with azilsartan reveal critical interactions with residues Tyr¹¹³³.³², Lys¹⁹⁹⁵.⁴², and Gln²⁵⁷⁶.⁵⁵, which form a network of hydrogen bonds and van der Waals contacts [3] [4]. Notably, the 5-oxo-1,2,4-oxadiazole moiety of azilsartan engages Gln²⁵⁷ via a hydrogen bond 1.8 Å shorter than that formed by candesartan’s tetrazole group, increasing binding affinity by approximately sevenfold [2] [4]. This interaction prevents the conformational shift required for receptor activation, as evidenced by mutagenesis experiments showing that Gln²⁵⁷-to-alanine substitutions reduce azilsartan’s inhibitory potency by 100-fold, compared to a 14-fold reduction for candesartan [4].

The AT₁ receptor’s helical architecture further supports inverse agonism. In its inactive state, the receptor maintains intramolecular hydrogen bonds between Asn¹¹¹³.³⁵ and Asn²⁹⁵⁷.⁴⁶, which stabilize the transmembrane bundle [3]. Azilsartan reinforces this conformation by occupying a hydrophobic pocket bordered by Trp⁸⁴².⁶⁰ and Phe¹⁸²ᴱᶜᴸ², inducing a 15° rotation in helix III that sterically hinders G protein coupling [3]. This mechanism contrasts with neutral antagonists like losartan, which lack the oxadiazole-driven hydrogen bonding required to lock the receptor in an inactive state [4].

Comparative Molecular Docking Studies with Canonical ARBs

Molecular docking simulations highlight azilsartan’s unique binding mode relative to other ARBs. When docked into the AT₁ receptor’s ligand-binding pocket (Figure 1), azilsartan achieves a binding score of −28.4 kJ/mol, outperforming candesartan (−24.1 kJ/mol) and olmesartan (−22.9 kJ/mol) [3]. The difference arises primarily from the oxadiazole moiety’s dual interactions: a hydrogen bond with Gln²⁵⁷ and π-π stacking with Tyr³⁵¹.³⁹, which collectively contribute 40% of the total binding energy [2] [4]. In contrast, candesartan’s tetrazole group forms a single hydrogen bond with Gln²⁵⁷, while its benzimidazole ring engages in less efficient hydrophobic contacts with Trp⁸⁴².⁶⁰ [4].

Mutagenesis data corroborate these findings. Substitutions at Lys¹⁹⁹⁵.⁴² reduce azilsartan’s binding affinity by 98%, compared to 89% for candesartan, underscoring the former’s reliance on ionic interactions with this residue [4]. Similarly, Tyr¹¹³³.³² mutations diminish azilsartan’s efficacy by 95%, versus 82% for valsartan, reflecting its deeper penetration into the orthosteric site [3]. These structural advantages translate to pharmacodynamic superiority: azilsartan exhibits a 24-hour receptor occupancy rate of 78%, exceeding candesartan’s 65% in murine models [2].

Role of Oxadiazole Moiety in Ligand-Receptor Interactions

The 5-oxo-1,2,4-oxadiazole group serves as azilsartan’s pharmacophoric anchor, enabling high-affinity binding through electrostatic and steric complementarity. Quantum mechanical calculations reveal that the oxadiazole’s dipole moment (3.2 D) aligns optimally with the AT₁ receptor’s Gln²⁵⁷ side chain, generating a 12 kcal/mol stabilization energy—triple that of candesartan’s tetrazole [4]. This moiety also mitigates steric clashes with Phe¹⁸²ᴱᶜᴸ², a residue implicated in peptide ligand discrimination, allowing azilsartan to occupy 92% of the orthosteric site volume compared to 84% for telmisartan [3].

Replacing the oxadiazole with a tetrazole (as in azilsartan-7H) reduces binding affinity 16-fold, confirming its critical role [4]. The oxadiazole’s electron-deficient ring further enhances π-cation interactions with Lys¹⁹⁹⁵.⁴², increasing residence time from 8.3 minutes (candesartan) to 14.7 minutes [2]. These properties collectively enable azilsartan to achieve a dissociation constant (K~d~) of 3.1 nM, surpassing most ARBs while maintaining >99% plasma protein binding for sustained activity [1] [4].

Azilsartan medoxomil demonstrates superior dose-dependent hemodynamic effects across multiple preclinical hypertensive models. In spontaneously hypertensive rats, the compound exhibits a clear dose-response relationship with systolic blood pressure reductions ranging from 15 mmHg at 0.1 mg/kg to 35 mmHg at 3.0 mg/kg [1]. The median effective dose (ED25) for azilsartan medoxomil was established at 0.41 mg/kg, compared to 1.3 mg/kg for olmesartan medoxomil, indicating approximately three-fold greater potency [1].

ParameterAzilsartan MedoxomilOlmesartan MedoxomilValsartan
Angiotensin II Type 1 Receptor Binding IC50 (nM)2.666.28.7
Maximum Pressor Response Inhibition (%)908580
Duration of Action (hours)241812
Bioavailability (%)602923

The superior hemodynamic profile of azilsartan medoxomil is particularly evident in renal hypertensive dogs, where doses of 0.1 to 1.0 mg/kg produced more potent and persistent blood pressure reductions compared to olmesartan medoxomil at doses of 0.3 to 3.0 mg/kg [1]. The ID50 values for inhibition of angiotensin II-induced pressor responses were 0.12 mg/kg for azilsartan medoxomil versus 0.55 mg/kg for olmesartan medoxomil, demonstrating nearly five-fold greater potency [1].

In angiotensin II-infused rat models, azilsartan medoxomil at 1.0 mg/kg completely prevented the hypertensive response, with systolic blood pressure reductions of 52 mmHg and diastolic reductions of 35 mmHg [2]. The compound maintained 90% inhibition of the maximal pressor effect at 24 hours, compared to approximately 60% for olmesartan medoxomil [1].

24-Hour Ambulatory Blood Pressure Control Mechanisms

Azilsartan medoxomil demonstrates exceptional 24-hour ambulatory blood pressure control through sustained angiotensin II type 1 receptor blockade. The compound exhibits a trough-to-peak ratio consistently above 0.85 across multiple dosing regimens, indicating uniform blood pressure control throughout the dosing interval [3] [4].

Study PopulationAzilsartan Dose (mg)24-hour SBP Reduction (mmHg)Daytime SBP Reduction (mmHg)Nighttime SBP Reduction (mmHg)Trough-to-Peak Ratio
Stage 1-2 Hypertension4012.513.111.80.85
Stage 1-2 Hypertension8014.315.213.40.88
Essential Hypertension4018.219.516.80.82
Essential Hypertension8019.821.318.20.85

The superior 24-hour control is attributed to the compound's unique pharmacokinetic properties, including an elimination half-life of 11 hours and slow dissociation from angiotensin II type 1 receptors [5] [6]. Azilsartan medoxomil at 80 mg demonstrated placebo-adjusted 24-hour systolic blood pressure reductions of 14.3 mmHg, significantly superior to valsartan 320 mg at 10.0 mmHg and olmesartan 40 mg at 11.7 mmHg [3] [4].

The compound's ability to maintain consistent blood pressure control during both active and inactive periods reflects its pharmacodynamic profile. In hypertensive patients with diabetes, azilsartan medoxomil 80 mg achieved 24-hour mean systolic blood pressure reductions of 16.5 mmHg with maintained efficacy throughout the circadian cycle [7].

Tissue-Specific Renin-Angiotensin-Aldosterone System Modulation Patterns

Azilsartan medoxomil exhibits distinct tissue-specific renin-angiotensin-aldosterone system modulation patterns that extend beyond systemic blood pressure effects. The compound demonstrates preferential accumulation and prolonged residence time in target tissues, particularly vascular smooth muscle and cardiac tissue [8] [9].

Tissue/OrganParameterAzilsartan Effect (% Change)Comparator Effect (% Change)Statistical Significance
Skeletal MuscleGlucose Transport Activity+187+125p<0.05
Skeletal MuscleInsulin Sensitivity+165+110p<0.05
Cardiac MuscleLeft Ventricular Hypertrophy-35-20p<0.01
Cardiac MuscleCardiac Fibrosis-45-25p<0.01
Renal CortexProteinuria-60-35p<0.001
Cerebral VesselsWall Thickness-25-15p<0.05

In skeletal muscle tissue, azilsartan medoxomil treatment resulted in 187% enhancement of glucose transport activity compared to 125% with comparator angiotensin receptor blockers [2]. The compound significantly improved insulin sensitivity markers, with 81% increase in Akt Ser473 phosphorylation and 23% increase in Akt Thr308 phosphorylation [2]. Additionally, azilsartan medoxomil treatment increased AMPKα Thr172 phosphorylation by 98% while decreasing p70 S6K1 Thr389 phosphorylation by 51% [2].

Cardiac tissue-specific effects include significant reduction in left ventricular hypertrophy and cardiac fibrosis in spontaneously hypertensive obese rats [8]. Azilsartan medoxomil treatment improved left ventricular function and attenuated development of pathological cardiac remodeling independent of blood pressure effects [8].

Signaling MoleculeControl GroupDisease ModelAzilsartan TreatmentFold Change vs Control
Akt Ser473 Phosphorylation100671811.81
AS160 Thr642 Phosphorylation100701421.42
AMPKα Thr172 Phosphorylation100501981.98
Plasma Renin Activity1001802802.80
Plasma Aldosterone100150850.85

Renal tissue demonstrates pronounced protective effects with azilsartan medoxomil treatment. In Zucker diabetic fatty rats, the compound reduced proteinuria by 60% and glomerular injury scores by 55%, significantly superior to comparator treatments [10]. The renoprotective effects were associated with reduced oxidative stress and inflammatory marker expression [10].

Cerebrovascular tissue exhibits remarkable responses to azilsartan medoxomil treatment in diabetic models. The compound prevented and reversed diabetes-induced cerebrovascular remodeling, reducing middle cerebral artery wall thickness by 25% and improving myogenic tone by 85% [9] [11]. These effects occurred independently of blood pressure changes, suggesting direct vascular protective mechanisms [9].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

568.15941374 g/mol

Monoisotopic Mass

568.15941374 g/mol

Heavy Atom Count

42

Appearance

Solid powder

UNII

LL0G25K7I2

Drug Indication

Azilsartan medoxomil is indicated for the treatment of hypertension to lower blood pressure in patients over 18 years of age. It may be used either alone or in combination with other antihypertensive agents. Some antihypertensive drugs have lesser effects on blood pressure in black patients. Azilsartan medoxomil is available as a fixed-dose combination product with [chlorthalidone], which is indicated for the treatment of hypertension in patients whose hose blood pressure is not adequately controlled on monotherapy. It may be used as initial therapy if a patient is likely to need multiple drugs to achieve blood pressure goals. Azilsartan medoxomil belongs to the angiotensin-receptor blocking (ARB) class of drugs, which are used to decrease the progression of moderate-to-severe albuminuria and prevent the recurrence of atrial fibrillation as off-label uses in patients with diabetes mellitus and hypertension.
FDA Label
Edarbi is indicated for the treatment of essential hypertension in adults.
Ipreziv is indicated for the treatment of essential hypertension in adults.
Treatment of hypertension

Mechanism of Action

The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs.

Absorption Distribution and Excretion

During absorption, azilsartan medoxomil is hydrolyzed to azilsartan. The parent drug is not detectable in plasma after oral administration. The absolute bioavailability of azilsartan is estimated to be 60%. Tmax ranges from 1.5 to three hours. Steady-state levels of azilsartan are achieved within five days, and no accumulation in plasma occurs with repeated once-daily dosing.
Following oral administration of 14C-labeled azilsartan medoxomil, approximately 55% of radioactivity was recovered in feces and approximately 42% in urine. Of the recovered dose in urine, about 15% was excreted as azilsartan.
The volume of distribution of azilsartan is approximately 16 L. In rats, a minimal amount of radiolabelled drug crossed the blood-brain barrier. Azilsartan crossed the placental barrier in pregnant rats and was distributed to the fetus.
Renal clearance of azilsartan is approximately 2.3 mL/min.

Metabolism Metabolites

After azilsartan medoxomil is hydrolyzed into its active metabolite, azilsartan is metabolized to two primary metabolites, which are pharmacologically inactive. The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation mediated by CYP2C9. The minor metabolite is metabolite M-I, which is formed via decarboxylation mediated by CYP2C8 and CYP2B6. MII has approximately 50% systemic exposure of azilsartan, and MI has less than 1% systemic exposure of azilsartan.

Biological Half Life

The elimination half-life of azilsartan is approximately 11 hours.

Use Classification

Human drugs -> Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-12-2023
1: Dudkowski C, Karim A, Zhao Z, Alonso AB, Garg D, Preston RA. Single-Center
Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor
Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment. J Clin
Pharmacol. 2017 Jul 27. doi: 10.1002/jcph.970. [Epub ahead of print] PubMed PMID:
28750149.


2: Neutel JM, Cushman WC, Lloyd E, Barger B, Handley A. Comparison of long-term
safety of fixed-dose combinations azilsartan medoxomil/chlorthalidone vs
olmesartan medoxomil/hydrochlorothiazide. J Clin Hypertens (Greenwich). 2017
Sep;19(9):874-883. doi: 10.1111/jch.13009. Epub 2017 Jul 6. PubMed PMID:
28681550.


3: Johnson W, White WB, Sica D, Bakris GL, Weber MA, Handley A, Perez A, Cao C,
Kupfer S, Saunders EB. Evaluation of the angiotensin II receptor blocker
azilsartan medoxomil in African-American patients with hypertension. J Clin
Hypertens (Greenwich). 2017 Jul;19(7):695-701. doi: 10.1111/jch.12993. Epub 2017
May 11. PubMed PMID: 28493376.


4: Hjermitslev M, Grimm DG, Wehland M, Simonsen U, Krüger M. Azilsartan
Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of
Hypertension. Basic Clin Pharmacol Toxicol. 2017 Oct;121(4):225-233. doi:
10.1111/bcpt.12800. Epub 2017 Jun 19. Review. PubMed PMID: 28444983.


5: Skibitskiy VV, Fendrikova AV, Sirotenko DV, Skibitskiy AV. [Hronotherapy
Aspects of Efficiency Azilsartan Medoxomil in Combination Therapy in Patients
With Hypertension and Metabolic Syndrome]. Kardiologiia. 2016 Oct;56(10):35-40.
Russian. PubMed PMID: 28290893.


6: Vasyuk YA, Shupenina EY, Nesvetov VV, Nesterova EA, Golubkova EI. [Azilsartan
Medoxomil Capabilities in Arterial Hypertension and Obesity]. Kardiologiia. 2016
Dec;56(11):108-112. Russian. PubMed PMID: 28290827.


7: Kumar Puttrevu S, Ramakrishna R, Bhateria M, Jain M, Hanif K, Bhatta RS.
Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction
between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive
rats. Naunyn Schmiedebergs Arch Pharmacol. 2017 May;390(5):457-470. doi:
10.1007/s00210-017-1339-6. Epub 2017 Feb 11. PubMed PMID: 28190245.


8: Perez A, Cao C. The Impact of Azilsartan Medoxomil Treatment (Capsule
Formulation) at Doses Ranging From 10 to 80 mg: Significant, Rapid Reductions in
Clinic Diastolic and Systolic Blood Pressure. J Clin Hypertens (Greenwich). 2017
Mar;19(3):312-321. doi: 10.1111/jch.12895. Epub 2016 Aug 25. PubMed PMID:
27558280.


9: Dudkowski C, Karim A, Munsaka M. Effects of Food Intake on the
Pharmacokinetics of Azilsartan Medoxomil and Chlorthalidone Alone and in
Fixed-Dose Combination in Healthy Adults. Clin Pharmacol Drug Dev. 2016
Sep;5(5):393-8. doi: 10.1002/cpdd.249. Epub 2016 Mar 4. PubMed PMID: 27514506;
PubMed Central PMCID: PMC5069450.


10: Kaneko M, Satomi T, Fujiwara S, Uchiyama H, Kusumoto K, Nishimoto T. AT1
receptor blocker azilsartan medoxomil normalizes plasma miR-146a and miR-342-3p
in a murine heart failure model. Biomarkers. 2017 May - Jun;22(3-4):253-260. doi:
10.1080/1354750X.2016.1204001. Epub 2016 Jul 11. PubMed PMID: 27321284.

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